1-(Trifluoromethyl)cyclohex-2-en-1-ol
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Overview
Description
1-(Trifluoromethyl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which also contains a hydroxyl group
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of cyclohexenyl sulfonates under mild reaction conditions using a palladium-catalyzed system . The reaction typically employs a catalyst system composed of palladium (dba) or [(allyl)PdCl] and a monodentate biaryl phosphine ligand such as (t)BuXPhos . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure efficiency and yield.
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclohex-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)cyclohex-2-en-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclohex-2-en-1-ol can be compared with other similar compounds such as:
1-(Trifluoromethyl)cyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
1-(Trifluoromethyl)cyclohex-2-en-1-one: Contains a ketone group instead of a hydroxyl group.
1-(Trifluoromethyl)cyclohex-2-en-1-amine: Contains an amine group instead of a hydroxyl group.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a hydroxyl group, and a cyclohexene ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclohex-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h2,4,11H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFKUOBCTWPVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446743 |
Source
|
Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118143-28-5 |
Source
|
Record name | 1-(Trifluoromethyl)-2-cyclohexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118143-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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